molecular formula C13H13F3N4O4S B2828736 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034574-67-7

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2828736
CAS No.: 2034574-67-7
M. Wt: 378.33
InChI Key: YXIGQYILDFNEIO-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound. It contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. The triazine ring in this compound is substituted with two methoxy groups and one methyl group. The compound also contains a trifluoromethyl group and a benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, the methoxy and methyl substituents on the ring, and the trifluoromethyl and benzenesulfonamide groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazine ring, for example, might undergo reactions with nucleophiles or electrophiles. The trifluoromethyl group could potentially be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, while the sulfonamide group could potentially form hydrogen bonds .

Scientific Research Applications

Enzyme Inhibition and Biological Evaluation

  • Carbonic Anhydrase IX Inhibitors : A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and investigated as inhibitors of physiologically relevant human carbonic anhydrase (hCA) isoforms, notably hCA IX, which is involved in diseases such as cancer. These compounds, through their selective inhibition, are of interest for further medicinal and pharmacologic studies related to cancer treatment strategies (Nabih Lolak et al., 2019).

  • Antioxidant and Enzyme Inhibitory Profile : Benzenesulfonamides incorporating 1,3,5-triazine moieties were also explored for their antioxidant properties and inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The compounds displayed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential therapeutic applications (Nabih Lolak et al., 2020).

Chemical Synthesis and Characterization

  • Condensing Agent for Amides and Esters : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative, was synthesized and characterized as an efficient condensing agent, facilitating the formation of amides and esters. This compound streamlines synthesis processes under atmospheric conditions without the need for solvent drying, making it a practical tool in organic synthesis (M. Kunishima et al., 1999).

Antimicrobial and Antifungal Activity

  • Novel Triazine Derivatives : Thienyl-triazine-sulphonamide conjugates were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives exhibited potent antibacterial properties, though they were generally inactive against fungal species. This highlights the potential of such compounds in developing new antibacterial agents with specific activity profiles (Mohamed R. E. Aly et al., 2015).

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O4S/c1-23-11-18-10(19-12(20-11)24-2)7-17-25(21,22)9-5-3-8(4-6-9)13(14,15)16/h3-6,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIGQYILDFNEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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